molecular formula C14H13N5O3 B2760191 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenoxyacetamide CAS No. 2034413-95-9

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenoxyacetamide

Cat. No.: B2760191
CAS No.: 2034413-95-9
M. Wt: 299.29
InChI Key: SNSINVXCYNSSQR-UHFFFAOYSA-N
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Description

The compound “N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenoxyacetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a triazolopyrazine ring and a phenoxy group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolopyrazine ring, which is a fused ring system containing a triazole ring and a pyrazine ring . The compound also contains a phenoxy group attached to an acetamide group .

Scientific Research Applications

Tankyrase Inhibitors

Researchers have synthesized a series of triazolopyridazine derivatives, aiming to develop selective inhibitors for tankyrases (TNKSs), enzymes involved in various physiological conditions. One derivative demonstrated potent inhibitory activity, underscoring the potential of these compounds as pharmacological tools to explore TNKS roles in diseases (Liscio et al., 2014).

Antimicrobial Activity

New derivatives of pyrazoline and pyrazole have been synthesized and tested for their antibacterial and antifungal properties. The study reveals that some compounds exhibited significant activity against various microorganisms, highlighting their potential in developing new antimicrobial agents (Hassan, 2013).

Heteroaromatic Amines Acylation

Research into the acylation of heteroaromatic amines led to the development of new classes of 1,2,3-triazolopyridines and pyrazolopyridines. These compounds were synthesized via cyanoacetylation reactions, showcasing a method to prepare novel heterocyclic compounds with potential scientific and medicinal applications (Ibrahim et al., 2011).

Anticonvulsant Activity

A study on the synthesis and testing of substituted triazolopyrazines for anticonvulsant activity revealed several compounds with potent effects against seizures. This research underscores the bioisosteric potential of the triazolopyrazine ring system for developing new anticonvulsant agents (Kelley et al., 1995).

Antioxidant and Neuroprotective Agents

A series of triazolopyrazine derivatives were designed and synthesized as dual antioxidant-human A2A adenosine receptor antagonists. Some compounds demonstrated potent antagonist activity and protective efficacy in neuropathic pain, offering insights into developing neuroprotective agents (Falsini et al., 2019).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include in vitro and in vivo studies to determine its potential therapeutic effects .

Properties

IUPAC Name

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c20-12(9-22-10-4-2-1-3-5-10)16-8-11-17-18-13-14(21)15-6-7-19(11)13/h1-7H,8-9H2,(H,15,21)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSINVXCYNSSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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